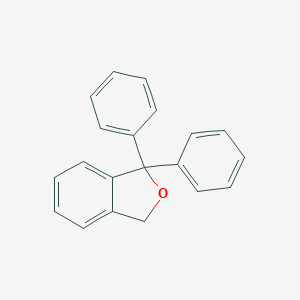

1,1-Diphenyl-1,3-dihydroisobenzofuran

Description

Properties

CAS No. |

7449-50-5 |

|---|---|

Molecular Formula |

C20H16O |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

3,3-diphenyl-1H-2-benzofuran |

InChI |

InChI=1S/C20H16O/c1-3-10-17(11-4-1)20(18-12-5-2-6-13-18)19-14-8-7-9-16(19)15-21-20/h1-14H,15H2 |

InChI Key |

WCVJCIOXWMPICT-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1C2=CC=CC=C2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,2-Dibenzoylbenzene Precursors

The Friedel-Crafts acylation of benzene with phthaloyl chloride in the presence of aluminium chloride yields 1,2-dibenzoylbenzene, a critical intermediate. This reaction proceeds via electrophilic aromatic substitution, where the acylium ion generated from phthaloyl chloride reacts with benzene to form the diaryl ketone. The use of excess benzene ensures complete conversion, with typical yields exceeding 75%.

Borohydride Reduction to 1,1-Diphenyl-1,3-dihydroisobenzofuran

Reduction of 1,2-dibenzoylbenzene with potassium borohydride (KBH₄) in tetrahydrofuran (THF) selectively targets the carbonyl groups, producing the dihydroisobenzofuran core. The reaction mechanism involves sequential hydride transfer to the ketones, followed by cyclization to form the oxygen heterocycle. This method achieves a 78% yield after purification via column chromatography.

Palladium-Catalyzed Cyclization of Enol Ethers

Substrate Preparation: Exo-Cyclic Enol Ethers

Exo-cyclic enol ethers, such as (Z)-1-benzylidene-1,3-dihydroisobenzofuran, serve as versatile precursors. These substrates are synthesized via Wittig reactions between phthalaldehydic acid derivatives and stabilized ylides.

Cyclization with Diphenylacetylenes

A palladium-catalyzed [2+2+2] cycloaddition reaction between exo-cyclic enol ethers and diphenylacetylene constructs the dihydroisobenzofuran framework. Optimized conditions employ Pd(OAc)₂ (5 mol%), PPh₃ (2.5 mol%), and Cs₂CO₃ in dimethylformamide (DMF) at 90°C, yielding 4,5,6-trisubstituted derivatives in 72–85% yields. For 1,1-diphenyl substitution, modifying the alkyne component to incorporate phenyl groups at strategic positions enables selective functionalization.

Base-Catalyzed Condensation with Aldehydes

Reaction Optimization with Phase-Transfer Catalysts

A novel method utilizes potassium tert-butoxide (t-BuOK, 20 mol%) and 18-crown-6 (30 mol%) in DMF to catalyze the condensation of exo-cyclic enol ethers with aldehydes. The phase-transfer catalyst enhances the reactivity of the alkoxide intermediate, reducing reaction times from 10 hours to 4.5 hours and improving yields from 46% to 80%.

Table 1: Optimization of Base and Solvent for Condensation Reactions

| Entry | Base | Solvent | Additive | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | t-BuOK | DMF | None | 10 | 46 |

| 2 | KHMDS | DMF | None | 10 | 44 |

| 3 | NaH | DMF | None | 10 | 24 |

| 7 | t-BuOK | DMF | 18-crown-6 | 4.5 | 80 |

| 8 | t-BuOK | THF | 18-crown-6 | 2 | 76 |

Scope and Limitations

Aryl aldehydes with electron-donating groups (e.g., 4-methoxybenzaldehyde) exhibit superior reactivity, achieving yields up to 90%. Sterically hindered aldehydes, such as 2,6-dimethylbenzaldehyde, result in diminished yields (<50%), highlighting the sensitivity of the reaction to substituent effects.

Lactol Dehydration Pathways

Lactol Intermediate Synthesis

Reacting phenylmagnesium bromide with 3-phenylphthalide generates a lactol intermediate through nucleophilic addition. The reaction proceeds in anhydrous diethyl ether at 0°C, affording the lactol in 95% yield.

Acid-Catalyzed Dehydration

Treatment of the lactol with concentrated sulfuric acid induces dehydration, forming this compound. This step requires careful temperature control (50–60°C) to minimize side reactions, yielding the final product in 87% purity.

Comparative Analysis of Methods

Yield and Efficiency

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-1,3-dihydroisobenzofuran undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1,1-Diphenyl-1,3-dihydroisobenzofuran has been extensively used in scientific research due to its unique properties. Some of its applications include:

Fluorescent Probe: It is used as a fluorescent probe for the determination of metal ions.

Chiral Auxiliary: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Ligand in Coordination Chemistry: It acts as a ligand in coordination chemistry, forming complexes with various metal ions.

Neuroprotective Agent: The compound has shown neuroprotective properties, making it a potential candidate for research in neurodegenerative diseases.

Antioxidant and Anti-inflammatory Agent: It exhibits antioxidant and anti-inflammatory properties, which are valuable in biomedical research.

Mechanism of Action

The exact mechanism of action of 1,1-Diphenyl-1,3-dihydroisobenzofuran is not fully understood. it is believed to exert its effects through the inhibition of various enzymes and receptors in the body. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme crucial for nerve impulse transmission. Additionally, the compound binds to the benzodiazepine receptor, which plays a role in regulating anxiety and sleep.

Comparison with Similar Compounds

Structural and Functional Insights

- Crystal Structures : X-ray studies confirm the planar geometry of dihydroisobenzofuran cores, with substituents influencing packing and intermolecular interactions. For example, flavimycin derivatives exhibit hydrogen-bonding networks via hydroxyl groups .

- NMR Signatures : Key differences in δC values for C-1 (e.g., 108.0 ppm in methoxy derivatives vs. 106.6 ppm in hydroxylated analogs) help distinguish substituent effects .

Q & A

Q. What are the common synthetic routes to 1,1-Diphenyl-1,3-dihydroisobenzofuran, and how do reaction conditions influence yield?

A foundational method involves base-promoted reduction of isobenzofuran-1(3H)-ones using silanes, yielding 1,2-phenylenedimethanols as intermediates. These diols are cyclized under acidic conditions to form the dihydroisobenzofuran core . Alternative routes employ palladium-catalyzed tandem coupling/cyclization/hydrogenation reactions, achieving >90% yields in one-pot procedures. Key reagents include Pd nanoparticles in polyol solvents, which stabilize reactive intermediates and enhance regioselectivity . Optimization of temperature (−78°C to reflux) and solvent polarity (THF, CH3CN) is critical to avoid side reactions like C1 oxidation, which reduces enantiopurity in stereosensitive derivatives .

Q. How is the structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for confirming regiochemistry and stereochemistry. For example, Z-isomer dominance in 1-alkylidene derivatives was validated via crystallographic data (CCDC 1505246), resolving ambiguities in NMR-based assignments . Nuclear magnetic resonance (NMR) spectroscopy, particularly F and C NMR, is used to track substituent effects (e.g., fluorophenyl groups at δ −115.84 ppm) and confirm synthetic intermediates . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular formulas and purity.

Q. What are the typical functionalization strategies for the dihydroisobenzofuran core?

Electrophilic aromatic substitution (e.g., bromination) and nucleophilic additions at the α-position are common. For example, α-aryl substituents are introduced via redox deracemization using Hantzsch esters (HEs) and chiral phosphoric acids (CPAs), achieving 83–98% enantiomeric excess (ee) for electronically diverse aryl groups . Alkylation at the C1 position employs LDA (lithium diisopropylamide) to deprotonate the substrate, followed by quenching with alkyl halides (e.g., 3-chloro-N,N-dimethylpropan-1-amine) .

Advanced Research Questions

Q. How can enantioselective synthesis of α-substituted derivatives be achieved?

A one-pot redox deracemization protocol using Hantzsch ester 2 and chiral phosphoric acid 3 enables efficient enantiocontrol. For α-aryl-1,3-dihydroisobenzofurans, this method achieves 83–98% ee under optimized conditions (Table 1 in ). The geminal C1 disubstitution is crucial for stereochemical fidelity; its absence (e.g., in compound 1k) reduces ee to 6% due to competing C1 oxidation. Computational studies of transition states (not explicitly covered in evidence) could further rationalize CPA-catalyst interactions.

Q. What catalytic systems enable tandem reactions for complex derivatives?

Palladium nanoparticles in polyol solvents catalyze coupling/cyclization/hydrogenation sequences. For example, 1-benzyl-1,3-dihydroisobenzofuran is synthesized in >90% yield via Pd-mediated C–C bond formation followed by intramolecular cyclization (Scheme 8 in ). N-heterocyclic carbene (NHC)/PdCl2 systems facilitate 1,3-dialkylidene derivatives through relay catalysis, leveraging Pd’s oxidative addition and NHC’s stabilization of intermediates .

Q. How do steric and electronic effects influence deracemization efficiency?

Steric bulk at the α-position (e.g., spirocyclic groups in 1g-1j) enhances enantioselectivity by restricting rotational freedom in the oxocarbenium ion intermediate . Electron-withdrawing aryl substituents (e.g., 4-FC6H4) accelerate reduction kinetics by stabilizing the Hantzsch ester’s hydride transfer. Conversely, electron-donating groups (e.g., 4-MeOC6H4) slow the process but improve selectivity due to reduced side-reaction propensity.

Key Methodological Insights

- Stereochemical Control : Use chiral CPAs and Hantzsch esters for redox deracemization to achieve >90% ee in α-aryl derivatives .

- Catalytic Efficiency : Pd nanoparticles in polyol solvents enable high-yield (>90%) tandem reactions .

- Analytical Validation : Combine X-ray crystallography (CCDC 1505246) with F NMR to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.